5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl group, a hydroxyl group at position 6, a furan-2-yl moiety, and a 4-benzylpiperidine side chain. The furan-2-yl and ethyl groups contribute to electronic and steric properties, influencing receptor interactions .
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-2-19-24-23-27(25-19)22(28)21(30-23)20(18-9-6-14-29-18)26-12-10-17(11-13-26)15-16-7-4-3-5-8-16/h3-9,14,17,20,28H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOWUKWXFXZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological evaluation, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolo-triazole core and the introduction of the benzylpiperidine and furan moieties. The synthetic pathway generally follows established protocols for constructing heterocyclic compounds involving:
- Formation of the thiazolo-triazole core : This is achieved through cyclization reactions.
- Introduction of substituents : The furan and benzylpiperidine groups are added via nucleophilic substitution or coupling reactions.
2.1 Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to This compound . For instance, derivatives containing piperidine and thiazole rings have shown significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Pseudomonas aeruginosa | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
These results suggest that modifications in the structure can enhance antimicrobial efficacy.
2.2 Inhibition Studies
The compound's biological activity has also been evaluated in terms of enzyme inhibition, particularly focusing on monoamine oxidases (MAO-A and MAO-B).
Table 2: Inhibitory Activities Against MAO Enzymes
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | >100 | N/A |
These findings indicate that S5 exhibits potent selective inhibition of MAO-B compared to MAO-A, making it a candidate for further development in treating conditions like depression or Parkinson's disease.
3.1 Neuroprotective Effects
A notable study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.
3.2 Antiviral Properties
Another area of interest is the antiviral potential of this compound class. Preliminary tests have shown moderate activity against viruses such as HSV-1 and CVB-2, suggesting that further exploration could yield significant therapeutic agents against viral infections.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiazolo-triazole vs. Triazolo-pyrimidine:
- The thiazolo[3,2-b][1,2,4]triazole core in the target compound differs from triazolo[4,3-a]pyrimidin-5-one derivatives (e.g., compound 28a/b in ). The latter exhibit pyrimidine fusion, which alters electron distribution and binding affinity. Thiazolo-triazoles may offer better metabolic stability due to reduced π-electron density compared to pyrimidine-containing analogs .
Furan-Containing Analogs:
- Compounds like 5g () and 5e () incorporate furan-derived substituents. The furan-2-yl group in the target compound likely enhances π-π stacking interactions, similar to chromenone-furan hybrids (e.g., 6a-d in ), which exhibit strong intermolecular forces .
Substituent Effects on Physicochemical Properties
Hydroxyl Group Influence:
- The hydroxyl group at position 6 in the target compound parallels 5e (), which has a 3-hydroxyphenylamino substituent and a high melting point (269–271°C).
Alkyl and Aromatic Side Chains:
- The 2-ethyl group in the target compound contrasts with methyl (e.g., 5a , m.p. 239–241°C) or phenyl (5d , m.p. 262–263°C) substituents in . Longer alkyl chains (e.g., ethyl) may balance lipophilicity and solubility compared to shorter chains .
- The 4-benzylpiperidine side chain is distinct from simpler amines (e.g., glycine in 5b ). Benzylpiperidine’s bulky aromatic group likely enhances blood-brain barrier permeability, a feature absent in analogs with smaller substituents .
Tabulated Comparison of Key Analogs
Q & A
Q. Variables to optimize :
- Catalysts : Triethylamine improves coupling efficiency by scavenging HCl .
- Solvent : Dimethylformamide (DMF) enhances solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and increases yield by 15–20% .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2:1 molar ratio of furan-2-carbaldehyde to core) .
Advanced: How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
| Approach | Application | Example |
|---|---|---|
| Orthogonal Assays | Validate target engagement | Compare enzyme inhibition (IC₅₀) with cellular proliferation assays |
| Structural Analysis | Identify binding modes | X-ray crystallography or docking studies to confirm interactions |
| Metabolic Stability Testing | Rule out PK artifacts | Liver microsome assays to assess degradation |
Advanced: What methodologies elucidate its mechanism of action?
- Biochemical Assays : Measure inhibition constants (Kᵢ) for kinases or receptors using fluorescence polarization .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to target proteins .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns simulations in GROMACS) to predict allosteric effects .
Advanced: How to address solubility limitations in in vivo studies?
Q. Strategies :
- Co-solvents : Use 10% DMSO/PEG-400 mixtures for aqueous formulations .
- Prodrug Design : Introduce phosphate esters at the 6-OH group to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Advanced: Can computational models predict its interactions with novel targets?
Yes. Workflow :
Virtual Screening : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) .
QSAR Modeling : Correlate substituent electronegativity with activity (R² > 0.85 for kinase inhibitors) .
Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to optimize selectivity .
Advanced: How to validate off-target effects in complex biological systems?
- Chemical Proteomics : Use immobilized compound pulldowns with MS/MS to identify interacting proteins .
- CRISPR Screening : Knock out putative targets and assess resistance (e.g., IC₅₀ shifts >10-fold) .
Advanced: What strategies mitigate metabolic instability observed in preclinical studies?
- Isotope Labeling : Track metabolic hotspots via ¹⁴C-labeled analogs .
- Structural Modifications : Replace labile groups (e.g., ethyl → cyclopropyl) to block CYP450 oxidation .
- LC-MS/MS Metabolite ID : Identify major metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
